molecular formula C9H11BrO2 B14797758 1-(Bromomethyl)-3-(methoxymethoxy)benzene

1-(Bromomethyl)-3-(methoxymethoxy)benzene

Cat. No.: B14797758
M. Wt: 231.09 g/mol
InChI Key: ZBJAKLPSUWKYSM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and a methoxymethoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(methoxymethoxy)toluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of the methyl group with a bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-(methoxymethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Bromomethyl)-3-(methoxymethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(methoxymethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxymethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-3-(methoxymethoxy)benzene is unique due to the presence of both bromomethyl and methoxymethoxy groups, which provide distinct reactivity patterns and potential for diverse applications in organic synthesis and research.

Properties

IUPAC Name

1-(bromomethyl)-3-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-7-12-9-4-2-3-8(5-9)6-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJAKLPSUWKYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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